tert-butyl N-[cis-4-(hydroxymethyl)oxan-3-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(3S,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-9-7-15-5-4-8(9)6-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBOFNJQEUGOPO-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCCC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1COCC[C@@H]1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[cis-4-(hydroxymethyl)oxan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxan-3-yl derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of 70% aqueous ammonia solution. The reaction mixture is stirred at 0°C for one hour and then at room temperature for 18 hours. The product is purified by recrystallization from hexane .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[cis-4-(hydroxymethyl)oxan-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under mild conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Azides or thiol derivatives.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, tert-butyl N-[cis-4-(hydroxymethyl)oxan-3-yl]carbamate serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a valuable building block for creating derivatives with varied biological activities.
The compound has been studied for its potential biological effects, particularly regarding its interaction with biomolecules. Research indicates that it may modulate enzyme activity and influence cellular pathways related to drug resistance and metabolism.
Anticancer Potential
A notable study demonstrated that this compound could reverse multidrug resistance (MDR) in cancer cells by inhibiting efflux pumps responsible for the reduced efficacy of chemotherapeutic agents. In vitro experiments showed increased accumulation of doxorubicin in resistant cancer cell lines when treated with this compound, indicating its potential as an adjuvant therapy in oncology.
Neuroprotective Effects
Research has also explored its neuroprotective properties, particularly against amyloid beta-induced toxicity in astrocytes. The compound exhibited moderate protective effects by reducing inflammatory markers and free radicals, suggesting its potential role in neurodegenerative disease management .
Case Study 1: MDR Reversal
In vitro studies highlighted that this compound significantly increased doxorubicin accumulation in resistant cancer cells. This suggests its mechanism involves inhibiting P-glycoprotein-mediated drug efflux, making it a promising candidate for enhancing the effectiveness of existing chemotherapy regimens.
Case Study 2: Neuroprotective Mechanism
A study investigated the protective effect of this compound on astrocytes exposed to amyloid beta. Results indicated a reduction in TNF-α levels and oxidative stress markers, supporting its potential use in therapies aimed at neurodegenerative conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of tert-butyl N-[cis-4-(hydroxymethyl)oxan-3-yl]carbamate is primarily related to its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The carbamate moiety can be cleaved under acidic or basic conditions, releasing the free amine .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, functional, and physicochemical distinctions between tert-butyl N-[cis-4-(hydroxymethyl)oxan-3-yl]carbamate and related carbamate derivatives.
Table 1. Comparative Analysis of Carbamate Derivatives
Key Findings:
Stereochemical Influence :
- The cis-4-hydroxymethyl configuration in the target compound enables parallel hydrogen-bonding networks in its crystal lattice, as observed in tert-butyl N-hydroxycarbamate derivatives . In contrast, N-pivaloylhydroxylamine adopts antiparallel H-bonding, resulting in distinct packing efficiencies and melting points.
Functional Group Reactivity: Compared to tert-butyl N-(4-aminooxolan-3-yl)carbamate (trans-4-amino), the target compound’s hydroxymethyl group reduces nucleophilic reactivity but enhances polarity and solubility in polar solvents .
Steric and Electronic Effects :
- The Boc group universally provides steric protection, but substituents like the acetyl group in tert-butyl N-[trans-4-acetylcyclohexyl]carbamate introduce significant lipophilicity, altering solubility and reaction pathways .
Biological Relevance: N-boc-D-aminoglucose’s multiple hydroxyl groups facilitate glycosylation reactions, whereas the target compound’s simpler oxane backbone is more suited for modular synthetic applications .
Biological Activity
tert-butyl N-[cis-4-(hydroxymethyl)oxan-3-yl]carbamate is a carbamate derivative with significant potential in organic synthesis and biological applications. This compound, characterized by its unique structural features, has been investigated for its biological activities, including its role as a protecting group in organic reactions and its pharmacological properties.
The molecular formula of this compound is CHNO, with a molecular weight of 231.29 g/mol. The compound features a tert-butyl group attached to a hydroxymethyl oxane structure, which imparts specific reactivity and biological properties.
The primary mechanism of action involves the compound's ability to act as a protecting group for amines during multi-step organic syntheses. The steric hindrance provided by the tert-butyl group prevents unwanted reactions at the amine site. Under acidic or basic conditions, the carbamate moiety can be cleaved, releasing the free amine for further reactions.
Biological Activity
Research indicates that this compound may have various biological activities:
- Protective Effects in Neurodegenerative Models :
-
Pharmacokinetic Modulation :
- The modification of drug properties through this compound enhances stability and bioavailability, making it a candidate for prodrug formulations. Prodrugs are inactive compounds that convert into active drugs within the body, improving therapeutic outcomes.
-
Inhibition of Enzymatic Activity :
- Similar compounds have shown potential as inhibitors of β-secretase and acetylcholinesterase, enzymes involved in the degradation of neurotransmitters and amyloid precursor proteins. This inhibition can lead to decreased levels of neurotoxic peptides and improved cognitive function in animal models .
Case Studies
Several studies have explored the biological effects of related carbamate compounds:
- In Vitro Studies : One study demonstrated that a related compound could reduce TNF-α production in astrocytes exposed to amyloid beta, indicating potential anti-inflammatory properties .
- In Vivo Studies : In an animal model, treatments with similar carbamates showed reduced β-secretase activity and lower amyloid levels compared to control groups, suggesting a protective role against neurodegeneration .
Comparative Analysis
A comparison of this compound with structurally similar compounds reveals distinct properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| tert-butyl N-[trans-4-(hydroxymethyl)cyclohexyl]carbamate | Trans configuration | Moderate enzyme inhibition |
| tert-butyl (3-hydroxypropyl)carbamate | Hydroxypropyl group | Limited neuroprotective effects |
| tert-butyl (2-piperidin-3-ylethyl)carbamate | Piperidine moiety | Enhanced bioavailability |
The cis configuration of the oxan-3-yl group in this compound contributes to its unique reactivity profile and biological interactions compared to its trans counterparts.
Q & A
Basic Research Questions
Q. How can the stereochemistry of tert-butyl N-[cis-4-(hydroxymethyl)oxan-3-yl]carbamate be experimentally confirmed?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous stereochemical determination. Utilize SHELX programs (e.g., SHELXL for refinement) to analyze single-crystal diffraction data. For transient intermediates, employ nuclear Overhauser effect (NOE) NMR experiments to infer spatial proximity of protons in the tetrahydropyran ring and hydroxymethyl group .
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
- Methodological Answer : Chromatographic methods (flash column chromatography with gradients of ethyl acetate/hexane) are effective due to the compound’s polarity. Recrystallization from methanol or dichloromethane/hexane mixtures can improve purity, leveraging its moderate solubility in polar aprotic solvents (e.g., ~10 mg/mL in methanol, as inferred from structurally similar derivatives) .
Q. How can the stability of this compound under acidic/basic conditions be assessed?
- Methodological Answer : Perform stress testing by exposing the compound to pH-adjusted buffers (e.g., 0.1 M HCl and 0.1 M NaOH) at 25°C and 40°C. Monitor degradation via HPLC-UV at 210–254 nm. The tert-butyl carbamate group is typically labile under strong acids, while the oxane ring may hydrolyze under prolonged basic conditions .
Advanced Research Questions
Q. How does the hydroxymethyl group’s conformation influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : Use density functional theory (DFT) calculations (e.g., Gaussian or ORCA) to model the lowest-energy conformers. Compare activation barriers for reactions (e.g., Mitsunobu or tosylation) when the hydroxymethyl group is axial vs. equatorial. Experimental validation via kinetic studies (e.g., monitoring reaction rates under controlled conditions) can resolve discrepancies between computational and empirical data .
Q. What strategies resolve contradictions in NMR data when analyzing diastereomeric mixtures of this compound?
- Methodological Answer : Apply chiral derivatization (e.g., Mosher’s esters) to enhance NMR signal separation. For overlapping peaks, use 2D techniques (HSQC, HMBC) to assign stereochemical environments. If ambiguity persists, compare experimental data with simulated spectra from computational tools like ACD/Labs or MestReNova .
Q. How can the compound’s solid-state interactions (e.g., hydrogen bonding) be engineered to improve crystallinity?
- Methodological Answer : Co-crystallize with complementary hydrogen-bond donors/acceptors (e.g., carboxylic acids or pyridines). Analyze packing motifs via Mercury software (Cambridge Structural Database). For example, the hydroxymethyl group can form intermolecular O–H···O bonds with carbonyl groups of adjacent molecules, enhancing lattice stability .
Key Citations
- Crystallographic Analysis : SHELX programs are critical for refining structures of carbamate derivatives, resolving challenges in disordered solvent or hydrogen atom placement .
- Synthetic Optimization : tert-Butyl carbamates with oxane rings require inert atmospheres (N2/Ar) during synthesis to prevent oxidation of the hydroxymethyl group .
- Toxicity Data Gaps : While acute toxicity is unreported for this compound, structurally related carbamates show LD50 > 500 mg/kg in rodents, suggesting moderate handling precautions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
